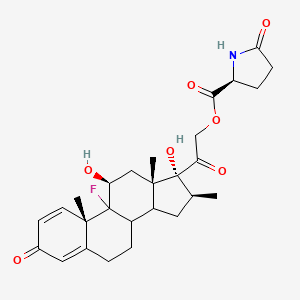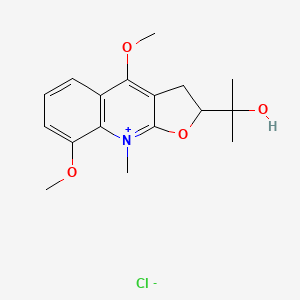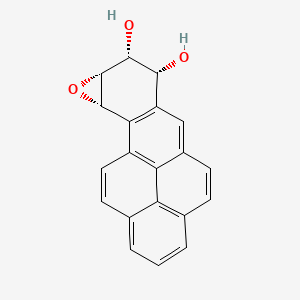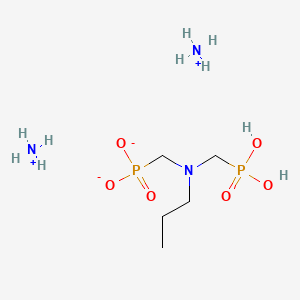
Diammonium dihydrogen ((propylimino)bis(methylene))diphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium dihydrogen ((propylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C5H21N3O6P2. . This compound is characterized by its unique structure, which includes two phosphonic acid groups connected by a propylimino bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium dihydrogen ((propylimino)bis(methylene))diphosphonate typically involves the reaction of phosphonic acid derivatives with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a specific temperature range and pH to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, which is then purified and processed for various applications .
Chemical Reactions Analysis
Types of Reactions
Diammonium dihydrogen ((propylimino)bis(methylene))diphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized phosphonic acid derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Diammonium dihydrogen ((propylimino)bis(methylene))diphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diammonium dihydrogen ((propylimino)bis(methylene))diphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Diammonium dihydrogen ((propylimino)bis(methylene))diphosphonate can be compared with other similar compounds, such as:
- Diammonium hydrogen ((methylimino)bis(methylene))diphosphonate
- Diammonium hydrogen ((ethylimino)bis(methylene))diphosphonate
- Diammonium hydrogen ((butylimino)bis(methylene))diphosphonate
These compounds share similar structures but differ in the length and nature of the alkyl chain in the imino bridge. The unique structure of this compound gives it distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
94107-67-2 |
|---|---|
Molecular Formula |
C5H21N3O6P2 |
Molecular Weight |
281.18 g/mol |
IUPAC Name |
diazanium;[phosphonatomethyl(propyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H15NO6P2.2H3N/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);2*1H3 |
InChI Key |
IHHJYHPPYNJMPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


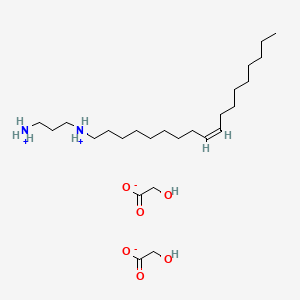
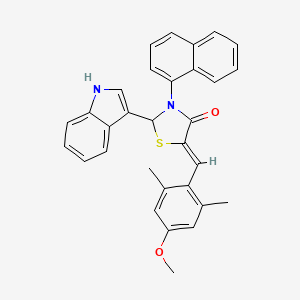
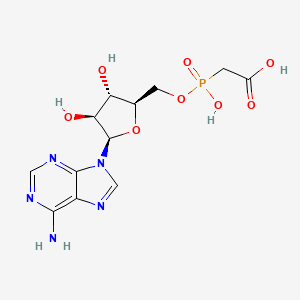
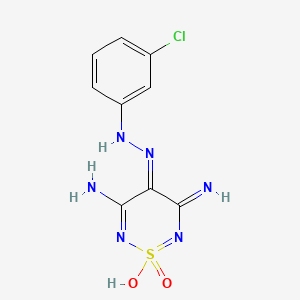
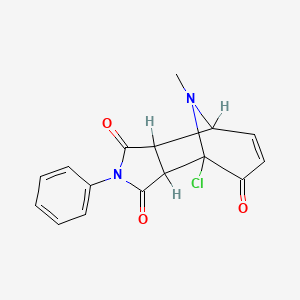

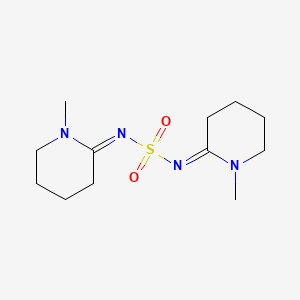

![2,2-Dimethyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)propyl acetate](/img/structure/B12693073.png)


